molecular formula C8H20N4O2 B114622 MAHMA-NONOat CAS No. 146724-86-9

MAHMA-NONOat

Katalognummer B114622
CAS-Nummer: 146724-86-9
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: KQHAZGURWZYZJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MAHMA NONOate is a Nitric Oxide (NO) donor . It is a compound that participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter . MAHMA NONOate is unstable and easy to release NO in physiological conditions .


Synthesis Analysis

MAHMA NONOate is commercially available and can be purchased from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of MAHMA NONOate is C8H20N4O2 . Its average mass is 204.270 Da and its monoisotopic mass is 204.158630 Da .


Chemical Reactions Analysis

MAHMA NONOate is known to dissociate in a pH-dependent manner following first-order kinetics . It is unstable and easy to release NO in physiological conditions .

Wissenschaftliche Forschungsanwendungen

Pharmakologische Wirkungen und biomedizinische Anwendungen

MAHMA-NONOat ist eine Art von Diazeniumdiolat (NONOat), eine Reihe von Verbindungen, die die am häufigsten untersuchten NO-Donoren sind . Sie sind instabil und setzen unter physiologischen Bedingungen leicht Stickstoffmonoxid (NO) frei . Die biomedizinischen Anwendungen und die Medikamentenentwicklung von NO-Donoren haben in den letzten Jahren große Aufmerksamkeit erregt . Sie haben eine breite Palette an reproduzierbaren NO-Generierungsraten .

Regulation pathophysiologischer Prozesse

NO ist ein einfach strukturiertes und instabiles freies Radikalmolekül, das an der Regulation vieler pathophysiologischer Prozesse beteiligt ist . Es fungiert sowohl als sekundärer Botenstoff als auch als endogener Neurotransmitter . Der Abbau von NO oder die Abschwächung seines Effektorsystems kann zu Bluthochdruck, Angina pectoris und Impotenz führen . Eine Überproduktion von NO kann Schäden wie Kreislaufschock, Sepsis, neurodegenerative Erkrankungen und Entzündungsreaktionen verursachen .

Biofilm-Dispersion

Es wurde gezeigt, dass this compound Biofilme, die von Salmonella enterica und Escherichia coli O157:H7 gebildet wurden, löst . Biofilme in der industriellen Umgebung können problematisch sein, da Krankheitserreger innerhalb von Biofilmen deutlich resistenter gegen Chlor und andere Desinfektionsmittel sind <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000

Wirkmechanismus

Target of Action

MAHMA NONOate is a nitric oxide (NO) donor . Its primary targets are platelets and pulmonary arteries . Nitric oxide is a simple structured and unstable free radical molecule, which participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .

Mode of Action

MAHMA NONOate interacts with its targets by releasing nitric oxide . It has been shown to inhibit platelet aggregation induced by either collagen or ADP . This inhibitory effect was largely resistant to ODQ, a soluble guanylate cyclase inhibitor . The effect of MAHMA NONOate on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione .

Biochemical Pathways

MAHMA NONOate affects the biochemical pathway involving the sarco-endoplasmic reticulum calcium ATPase . By activating this ATPase, it inhibits platelet aggregation . This suggests that MAHMA NONOate may play a role in the regulation of calcium homeostasis in platelets.

Pharmacokinetics

It is known that nitric oxide, which mahma nonoate releases, is small, gaseous, and uncharged, allowing it to freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life (approximately 1s) .

Result of Action

The molecular and cellular effects of MAHMA NONOate’s action primarily involve the inhibition of platelet aggregation . It shows inhibitory effects to pulmonary artery and platelet aggregation with log IC 50 values of 7.18 and 6.16, respectively .

Action Environment

It is known that nitric oxide donors can be affected by light exposure

Safety and Hazards

MAHMA NONOate should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound . It should be kept away from drains, water courses, or the soil .

Zukünftige Richtungen

The biomedical applications and drug development of NO donors like MAHMA NONOate have attracted scientists’ attention in recent years . The effect of MAHMA NONOate on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione (GSNO). It could also reduce systemic arterial pressure more than GSNO . Therefore, in vivo, MAHMA NONOate had platelet inhibition and vasodepressor effects . This suggests that MAHMA NONOate could be of interest for clinical situations requiring transient and subtotal inhibition of platelet function .

Biochemische Analyse

Biochemical Properties

MAHMA NONOate plays a significant role in biochemical reactions, particularly those involving nitric oxide. It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to release nitric oxide . The nature of these interactions is largely dependent on the specific biological system being studied.

Cellular Effects

MAHMA NONOate influences cell function through its effects on cell signaling pathways, gene expression, and cellular metabolism. Its primary mechanism of action involves the release of nitric oxide, which acts as a signaling molecule in many biological processes .

Molecular Mechanism

The molecular mechanism of action of MAHMA NONOate involves the controlled release of nitric oxide. This can lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of MAHMA NONOate can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of MAHMA NONOate can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

MAHMA NONOate is involved in metabolic pathways that involve nitric oxide. This includes interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

MAHMA NONOate is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name

hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHAZGURWZYZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCN(C)[N+](=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MAHMA NONOate
Reactant of Route 2
MAHMA NONOate
Reactant of Route 3
MAHMA NONOate
Reactant of Route 4
MAHMA NONOate
Reactant of Route 5
MAHMA NONOate
Reactant of Route 6
Reactant of Route 6
MAHMA NONOate

Q & A

Q1: How does MAHMA NONOate release nitric oxide?

A1: MAHMA NONOate spontaneously decomposes in aqueous solutions at physiological pH to release two molecules of nitric oxide (NO). This decomposition is independent of enzymatic activity. [, , ]

Q2: What are the primary downstream effects of nitric oxide released by MAHMA NONOate?

A2: Nitric oxide released from MAHMA NONOate activates soluble guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. [, ] This increase in cGMP then triggers various downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of ion channel activity. [, , , ]

Q3: What is the molecular formula and weight of MAHMA NONOate?

A3: The molecular formula of MAHMA NONOate is C8H19N5O4, and its molecular weight is 249.26 g/mol. []

Q4: Is there any spectroscopic data available for MAHMA NONOate?

A4: Yes, MAHMA NONOate has been characterized using various spectroscopic techniques, including electrospray ionization mass spectrometry (ESI-MS). [] ESI-MS analysis has shown that MAHMA NONOate readily ionizes, releasing nitric oxide and other nitrogen oxide species upon collisional activation. []

Q5: How stable is MAHMA NONOate in solution?

A5: MAHMA NONOate's stability in solution is dependent on factors like pH and temperature. At physiological pH and 37°C, it has a half-life of approximately 15 minutes. [, ]

Q6: Are there specific storage recommendations for MAHMA NONOate?

A6: Yes, MAHMA NONOate should be stored as a dry powder at -20°C and protected from light and moisture to ensure its stability. [, ]

Q7: Does MAHMA NONOate itself possess catalytic properties?

A7: MAHMA NONOate is not inherently catalytic. Its primary function is to act as a nitric oxide donor, and its decomposition to release NO is spontaneous rather than catalytic. [, ]

Q8: What are some specific research applications of MAHMA NONOate?

A8: MAHMA NONOate is widely used in research to investigate:

  • The physiological and pathological roles of nitric oxide [, , , , , ]
  • Vascular reactivity and blood pressure regulation [, , , ]
  • The impact of nitric oxide on platelet function [, ]
  • The effects of nitric oxide on bacterial biofilms [, , ]

Q9: How do structural modifications of NONOates influence their nitric oxide release properties?

A9: The rate and duration of nitric oxide release from NONOates can be altered by modifying the amine moiety attached to the diazeniumdiolate group. [] For instance, increasing the size or complexity of the amine generally leads to a slower rate of NO release. []

Q10: What strategies can be employed to improve the stability of MAHMA NONOate in formulations?

A10: Formulating MAHMA NONOate in a dry powder form and storing it at low temperatures (-20°C) and protected from light and moisture can significantly enhance its stability. [, ]

Q11: How is MAHMA NONOate metabolized in vivo?

A11: While detailed metabolic pathways for MAHMA NONOate have not been extensively characterized, it is understood that the released nitric oxide readily interacts with various biological targets, including soluble guanylate cyclase and heme-containing enzymes. [, ] The ultimate fate of NO likely involves its oxidation to nitrate and nitrite. []

Q12: What in vitro models have been used to study the effects of MAHMA NONOate?

A12: MAHMA NONOate has been extensively used in various in vitro models, including:

  • Isolated blood vessels to assess vasodilation [, , , , ]
  • Platelet-rich plasma to investigate platelet aggregation inhibition [, ]
  • Bacterial cultures to examine biofilm dispersal [, , ]

Q13: Has MAHMA NONOate been evaluated in animal models?

A13: Yes, MAHMA NONOate has been utilized in animal models to study its effects on:

  • Blood pressure regulation in rats [, , , ]
  • Cerebral blood flow in rats [, ]
  • Renal function in rats []
  • Erectile function in rats []

Q14: What is known about the potential toxicity of MAHMA NONOate?

A14: While MAHMA NONOate is a valuable research tool, it's essential to handle it with care. As a potent nitric oxide donor, excessive exposure could lead to undesirable effects associated with NO overproduction, such as hypotension. [, , ]

Q15: What are some alternatives to MAHMA NONOate as nitric oxide donors?

A15: Several other compounds are available that can release nitric oxide, each with its release kinetics and potential applications. Some examples include:

  • Sodium nitroprusside (SNP) [, , , , ]
  • Diethylamine NONOate (DEA NONOate) [, , ]
  • Spermine NONOate [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.